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Compound of Interest

Compound Name: lophendylate

Cat. No.: B1672084

Application Note: Laboratory Synthesis of
lophendylate

For Experimental Use in Pharmaceutical and Radiochemical Research

Abstract

lophendylate, known by trade names such as Pantopaque and Myodil, is an iodized fatty acid
ester formerly utilized as an oil-based radiocontrast agent for myelography.[1][2] Although its
clinical use has been superseded by safer, water-soluble agents, its unique lipophilic properties
and chemical structure make it a compound of interest for experimental research in drug
delivery, toxicology, and the study of long-term biocompatibility of implanted medical materials.
This document provides a detailed protocol for the laboratory-scale synthesis of lophendylate
(ethyl 10-(4-iodophenyl)undecanoate) for research purposes. The described synthesis involves
a two-step process: a Friedel-Crafts acylation followed by a Clemmensen reduction and
esterification.

Synthesis Pathway Overview

The synthesis of lophendylate proceeds in two primary stages. The first stage is a Friedel-
Crafts acylation reaction between undecylenic acid and iodobenzene, catalyzed by a Lewis
acid like aluminum chloride (AICIs), to form an intermediate ketone. The second stage involves
the reduction of the ketone and subsequent esterification of the carboxylic acid to yield the final
product, lophendylate.
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Workflow for lophendylate Synthesis

Stage 1: Friedel-Crafts Acylation

Stage 2: Reduction & Esterificatior

Click to download full resolution via product page

Caption: Logical workflow for the two-stage synthesis of lophendylate.

Materials and Reagents
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Molar Mass ( g/mol

Reagent/Material Formula ) Notes
Undecylenic Acid C11H2002 184.28 Reagent grade, =298%
lodobenzene CeHsl 204.01 Reagent grade, 298%
Aluminum Chloride Handle in a fume
AICls 133.34
(Anhydrous) hood
Dichloromethane
CH2Cl2 84.93 Anhydrous, solvent
(DCM)
Hydrochloric Acid
HCI 36.46 Concentrated, ~37%
(HCI)
Zinc Amalgam Prepared from Zinc
Zn(Hg) -
(Zn(Hg)) dust and HgClz
Anhydrous, for
Ethanol (Absolute) C2Hs0OH 46.07 o
esterification
Sulfuric Acid (H2S0a4) H2S0a4 98.08 Concentrated, catalyst
Sodium Bicarbonate o
NaHCOs 84.01 For neutralization
(NaHCO3)
Magnesium Sulfate )
MgSOa 120.37 Anhydrous, for drying
(MgSO0a)
Diethyl Ether (C2H5)20 74.12 For extraction
N ) For column
Silica Gel SiO2 60.08
chromatography
Hexane / Ethyl Eluent for
Acetate chromatography

Experimental Protocol

Safety Precaution: This synthesis involves corrosive and hazardous materials. All steps must
be performed in a certified chemical fume hood. Appropriate personal protective equipment
(PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
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Stage 1: Friedel-Crafts Acylation

o Reaction Setup:

o In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a reflux condenser with a gas outlet to a trap, add anhydrous aluminum
chloride (0.15 mol) to anhydrous dichloromethane (150 mL).

o Cool the suspension to 0°C in an ice bath.
o Addition of Reactants:

o Prepare a solution of undecylenic acid (0.1 mol) and iodobenzene (0.12 mol) in 50 mL of
anhydrous dichloromethane.

o Add this solution dropwise to the stirred AICIs suspension over a period of 60 minutes,
maintaining the temperature between 0-5°C.

e Reaction:

o After the addition is complete, remove the ice bath and allow the mixture to warm to room
temperature.

o Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Work-up:

o Carefully pour the reaction mixture into a beaker containing 300 g of crushed ice and 50
mL of concentrated HCI.

o Stir until the ice has melted and the aluminum salts have dissolved.
o Transfer the mixture to a separatory funnel and separate the organic layer.

o Extract the aqueous layer twice with 50 mL portions of dichloromethane.
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o Combine the organic layers, wash with saturated sodium bicarbonate solution, then with
brine. Dry over anhydrous magnesium sulfate.

o Filter and evaporate the solvent under reduced pressure to obtain the crude ketone
intermediate.

Stage 2: Clemmensen Reduction and Esterification

e Preparation of Zinc Amalgam:

o In a flask, mix zinc dust (0.4 mol) with a solution of mercuric chloride (HgClIz) (0.04 mol) in
50 mL of water and 2.5 mL of concentrated HCI.

o Stir for 10 minutes, then decant the aqueous solution and wash the resulting amalgam
with water.

e Reduction:

o To the freshly prepared zinc amalgam, add the crude ketone from Stage 1 dissolved in
100 mL of toluene.

o Add 150 mL of concentrated HCI and heat the mixture to reflux with vigorous stirring for 24
hours. Add small portions of concentrated HCI every 6 hours to maintain the acidic
condition.

« Isolation of Carboxylic Acid:
o After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.
o Combine the organic layers, wash with water, and dry over anhydrous MgSOa.
o Evaporate the solvent to yield the crude 10-(4-iodophenyl)undecanoic acid.
« Esterification:
o Dissolve the crude acid in 200 mL of absolute ethanol.

o Add 5 mL of concentrated sulfuric acid as a catalyst.
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o Heat the mixture to reflux for 8 hours.

o Cool the reaction and reduce the volume by approximately half using a rotary evaporator.

o Pour the residue into 500 mL of ice water and extract with diethyl ether (3 x 200 mL).

o Wash the combined organic extracts with saturated sodium bicarbonate solution until

effervescence ceases, then with brine.

o Dry the organic layer over anhydrous MgSOQea, filter, and concentrate under reduced

pressure to obtain crude lophendylate.

Purification

» Purify the crude product by column chromatography on silica gel, using a hexane:ethyl

acetate gradient (e.g., starting from 98:2) as the eluent.

o Combine the fractions containing the pure product (identified by TLC) and evaporate the

solvent to yield lophendylate as a colorless to pale yellow, viscous liquid.[3][4]

Data and Characterization

Physicochemical Properties

Property Value Reference
ethyl 10-(4-
IUPAC Name ) [1]
iodophenyl)undecanoate
Molecular Formula C19H29102
Molar Mass 416.34 g/mol
Colorless to pale yellow,
Appearance ] o
viscous liquid
Soluble in DMSO, ethanol,
Solubility chloroform, ether; very slightly

soluble in water.
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E | Yield and Puri

Parameter Expected Value
Overall Yield 40-55%

Purity (by HPLC/GC) >98%

TLC Rf (95:5 Hex:EtOACc) ~0.45

Spectroscopic Data (Expected)

e 1H NMR (CDCIs): Peaks corresponding to the ethyl ester group (triplet ~1.2 ppm, quartet
~4.1 ppm), the long aliphatic chain, the methyl group adjacent to the aromatic ring (doublet),
the methine proton, and the aromatic protons of the iodophenyl group (two doublets ~7.0 and
7.6 ppm).

e 13C NMR (CDCIls): Peaks for the ester carbonyl (~174 ppm), aromatic carbons (including the
carbon attached to iodine ~92 ppm), and numerous aliphatic carbons.

e IR (neat, cm~1): Strong C=0 stretch (~1735), C-O stretch (~1180), aromatic C-H and C=C
stretches.

e MS (ESI+): m/z for [M+H]*+ at 417.1.

Conclusion

This protocol outlines a reproducible method for the synthesis of lophendylate for
experimental applications. The procedure is based on established organic chemistry principles,
including Friedel-Crafts acylation and Clemmensen reduction. Proper execution of the
described steps, particularly the purification, should yield a product of high purity suitable for
research purposes. Researchers should always adhere to strict safety protocols when handling
the hazardous chemicals involved in this synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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experimental-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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